Manganese yttrium oxide (MnYO3)
Description
Structure
2D Structure
Properties
CAS No. |
12032-75-6 |
|---|---|
Molecular Formula |
MnO3Y |
Molecular Weight |
191.842 g/mol |
IUPAC Name |
manganese(3+);oxygen(2-);yttrium(3+) |
InChI |
InChI=1S/Mn.3O.Y/q+3;3*-2;+3 |
InChI Key |
JCQCJDQOBOXZKF-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Mn+3].[Y+3] |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Growth Techniques for Mnyo3
Bulk Synthesis Approaches for MnYO3 Ceramics and Powders
The fabrication of MnYO3 in bulk form, typically as ceramic pellets or powders, is crucial for fundamental property measurements and for creating targets for thin-film deposition. The primary methods employed are solid-state reaction and sol-gel autocombustion, which offer different advantages in terms of simplicity, scalability, and control over particle characteristics.
Solid-State Reaction Methods
The solid-state reaction method is the most conventional and widely used approach for preparing polycrystalline YMnO3. vu.lt This technique involves the direct reaction of precursor materials in their solid phases at elevated temperatures.
Detailed Research Findings: The process typically begins with high-purity binary oxide powders, specifically Yttrium Oxide (Y2O3) and Manganese(III) Oxide (Mn2O3), as starting materials. unesp.br These powders are intimately mixed in stoichiometric ratios. The reaction to form YMnO3 is a multi-step process that commences at temperatures around 1000°C (1273 K). researchgate.net To ensure a complete and homogeneous reaction, the mixture often undergoes several cycles of grinding and calcination at temperatures that can reach up to 950°C or higher. lbl.gov For instance, a common procedure involves calcining the mixed powders in air for extended periods to facilitate the diffusion of ions and the formation of the desired perovskite or hexagonal YMnO3 phase. researchgate.netlbl.gov Mechanochemical synthesis, a variation of the solid-state method, utilizes high-energy ball milling to activate the constituent oxides, enabling the formation of orthorhombic YMnO3 after just 60 minutes of milling. unesp.br Another approach, molten salt synthesis, uses a salt flux (like a NaCl-KCl mixture) as a reaction medium for yttrium and manganese nitrates, which decompose in-situ to form reactive oxides that then yield phase-pure hexagonal YMnO3 at temperatures between 900 and 1100°C. vu.lt
Table 1: Parameters for Solid-State Synthesis of YMnO3
| Precursor Materials | Method | Reaction Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|
| Y2O3, Mn2O3 | Conventional Calcination | 950 | Formation of YMnO3 observed. | lbl.gov |
| Yttrium Nitrate (B79036), Manganese Nitrate | Molten Salt Synthesis | 900 - 1100 | In-situ formation of oxides leads to phase-pure hexagonal YMnO3. | vu.lt |
| Y2O3, Mn2O3 | Mechanochemical Synthesis | Room Temperature (milling) | Formation of orthorhombic YMnO3 after 60 minutes of high-energy milling. | unesp.br |
Sol-Gel Autocombustion Synthesis (for related manganites)
The sol-gel autocombustion method is a wet-chemical technique known for producing nanocrystalline, homogeneous, and highly reactive powders at lower temperatures and in shorter times compared to solid-state reactions. nih.gov While specific reports on MnYO3 are less common, the method is extensively used for other manganites and complex oxides. researchgate.netresearchgate.net
Detailed Research Findings: The process starts with dissolving metal salts, typically nitrates such as Manganese(II) nitrate and Yttrium(III) nitrate, in an aqueous solution. A chelating agent, which also acts as a fuel for combustion, is then added. Citric acid is a very common choice for this purpose. nih.govresearchgate.net The chelating agent forms stable complexes with the metal cations, ensuring a homogeneous mixture at the atomic level. The solution is heated to evaporate excess water, resulting in a viscous gel. Upon further heating, the gel spontaneously ignites, and a self-sustaining, rapid combustion reaction occurs. nih.gov This exothermic reaction provides the energy to form the desired oxide nanoparticles and release gaseous byproducts. nih.gov The resulting product is often a voluminous, fine powder with a large surface area. For example, in the synthesis of related Mn-Zn ferrites, this method produced pure spinel phase powders with crystallite sizes in the range of 40-66 nm. researchgate.net Similarly, Tb2FeMnO6 double perovskite nanoparticles have been successfully synthesized using this technique. rsc.org
Table 2: Sol-Gel Autocombustion Synthesis for Related Manganites and Oxides
| Target Material | Precursors | Fuel/Chelating Agent | Key Characteristics of Product | Reference |
|---|---|---|---|---|
| Mn-Zn Ferrite (B1171679) | Metal Nitrates/Sulphates | Citric Acid | Nanocrystalline powders (40.8 - 65.9 nm), pure spinel phase. | researchgate.net |
| CoCrCuNiAl High-Entropy Alloy | Metal Nitrates | Citric Acid | Nanocrystalline alloy with an average grain size of 14 nm. | nih.govnih.gov |
| Bi0.9Sr0.1Fe1-xMnxO3 | Metal Nitrates | Not specified (cost-effective technique) | Pure phase nanoparticles with a rhombohedrally distorted perovskite structure. | researchgate.net |
| Tb2FeMnO6 | Not specified | Maleic acid, Pomegranate paste | Double perovskite nanoparticles. | rsc.org |
Thin Film and Epitaxial Growth of MnYO3
For applications in electronics and spintronics, high-quality thin films of MnYO3 are required. Techniques such as pulsed laser deposition, RF magnetron sputtering, and molecular beam epitaxy are employed to grow films with controlled thickness, crystallinity, and orientation on single-crystal substrates.
Pulsed Laser Deposition (PLD) of MnYO3 Thin Films
Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique widely used for growing complex oxide thin films due to its ability to maintain the stoichiometry of the target material in the deposited film. nih.govyoutube.com
Detailed Research Findings: In the PLD process, a high-power pulsed laser, often a KrF excimer laser (λ=248 nm), is focused onto a rotating MnYO3 target (typically a ceramic pellet made by solid-state reaction). youtube.commatec-conferences.org The intense laser pulse ablates the target material, creating a plasma plume containing atoms, ions, and molecules that expands towards a heated substrate. youtube.com The material from the plume then condenses on the substrate, forming a thin film. The properties of the resulting film are highly dependent on deposition parameters such as substrate temperature, laser fluence, pulse repetition rate, and the pressure of the background gas (usually oxygen for oxide films). nih.govyoutube.com For related manganites like (La0.7Sr0.3)MnO3, films have been grown on Si (100) substrates at 650°C in a 200 mTorr oxygen atmosphere. matec-conferences.org In the growth of LixLaySrzMnO3 films, substrate temperatures of up to 923 K (650°C) and oxygen background pressures between 10 and 50 Pa were used to ensure proper oxygen stoichiometry. nih.gov
Table 3: PLD Parameters for Related Manganite Thin Films
| Material | Substrate | Laser | Substrate Temperature | Oxygen Pressure | Reference |
|---|---|---|---|---|---|
| (La0.7Sr0.3)MnO3 | Si (100) | KrF Excimer (λ=248 nm) | 650°C | 200 mTorr | matec-conferences.org |
| LixLaySrzMnO3 | Y-stabilized ZrO2 | Excimer (λ=248 nm) | ~650°C (923 K) | 10 - 50 Pa (75 - 375 mTorr) | nih.gov |
| LaMnO3 | Not specified | Pulsed Laser | Not specified | Not specified | ornl.gov |
RF Magnetron Sputtering for MnYO3 Thin Films
RF magnetron sputtering is a widely used industrial technique for depositing high-quality, uniform thin films over large areas. mdpi.com It is particularly well-suited for depositing insulating or dielectric materials like metal oxides, as the radio frequency (RF) voltage prevents the buildup of charge on the target surface that would otherwise halt the sputtering process. semicore.com
Detailed Research Findings: The process takes place in a vacuum chamber backfilled with an inert gas, typically Argon. youtube.com A high RF voltage is applied to the MnYO3 target, creating a plasma. The magnets behind the target confine electrons near the target surface, increasing the ionization efficiency of the Ar gas. The resulting Ar+ ions are accelerated towards the target, and upon impact, they dislodge (or "sputter") atoms from the target. These sputtered atoms then travel and deposit onto a substrate. semicore.com To grow oxide films like MnYO3, a reactive gas such as oxygen is often mixed with the argon. researchgate.net The sputtering power, gas pressure, gas composition, and substrate temperature are critical parameters that control the film's deposition rate, composition, and microstructure. mdpi.com For instance, in the deposition of Zr-based metallic glass films, increasing RF power from 75 W to 125 W changed the film morphology from non-columnar to columnar. mdpi.com
Table 4: General Parameters for RF Magnetron Sputtering of Oxide Films
| Parameter | Typical Range/Value | Purpose/Effect | Reference |
|---|---|---|---|
| Sputtering Gas | Argon (Ar) | Source of ions to bombard the target. | youtube.com |
| Reactive Gas | Oxygen (O2) | Ensures stoichiometry in oxide films. | researchgate.net |
| RF Power | 75 W - 125 W (example) | Controls deposition rate and film morphology. | mdpi.com |
| Frequency | 13.56 MHz (standard) | Alternates electric potential to enable sputtering of insulating targets. | youtube.com |
Molecular Beam Epitaxy (MBE) of MnYO3 Thin Films
Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) deposition technique that allows for the growth of single-crystal thin films (epitaxy) with atomic-level precision. researchgate.net It offers exceptional control over film thickness, composition, and interface sharpness.
Detailed Research Findings: In an MBE system, elemental sources of yttrium and manganese are placed in separate effusion cells. These cells are heated to produce thermal-energy beams of atoms or molecules. These beams, along with a beam of an oxidant (e.g., atomic oxygen from a plasma source), are directed onto a heated, atomically clean single-crystal substrate. mdpi.com The UHV environment ensures that the atoms travel in a straight line to the substrate without colliding with background gas molecules, allowing for precise, layer-by-layer growth. The growth rate is typically slow, which facilitates the formation of highly ordered crystalline structures. researchgate.net The substrate temperature is a critical parameter that influences the film's crystalline phase and quality. For example, in the MBE growth of MoO3 films, amorphous, β-phase, and α-phase films were grown by systematically changing the substrate temperature from 150°C to 350°C. researchgate.net For the growth of BaBiO3 films, temperatures between 600°C and 700°C were explored to control the crystal orientation. mdpi.com
Table 5: MBE Growth Parameters for Related Complex Oxides
| Material | Substrate | Growth Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|
| BaBiO3 | SrTiO3(001), MgO(001) | 600 - 700 | Growth temperature controls the competition between (001) and (011) orientations. | mdpi.com |
| MoO3 | c-plane Sapphire | 150 - 350 | Temperature determines the film phase (amorphous, β-phase, or α-phase). | researchgate.net |
| MgO | Si/SiO2 | Not specified | Achieved ultra-thin (1-2 nm) films with low surface roughness. | researchgate.net |
Metal Organic Chemical Vapor Deposition (MOCVD) for MnYO3 Thin Films
Metal-Organic Chemical Vapor Deposition (MOCVD) is a highly versatile chemical vapor deposition technique capable of producing high-quality, uniform thin films with precise control over stoichiometry and thickness. mdpi.com This method is particularly advantageous for complex oxides like Manganese Yttrium Oxide (MnYO3) due to its ability to handle multiple precursor sources and achieve conformal coating over various substrates. mdpi.commdpi.com
In the MOCVD process for MnYO3, volatile metalorganic precursors containing yttrium and manganese are introduced into a reaction chamber. A notable variation of this technique is Pulsed Liquid Injection MOCVD (PI-MOCVD), where precursors are dissolved in a solvent and injected as micro-droplets into a hot evaporator before entering the deposition chamber. researchgate.net This approach allows for the use of precursors with low volatility and enhances control over the film's composition.
Commonly used precursors for the synthesis of YMnO3 include organometallic compounds such as Y(thd)3 and Mn(thd)3 (where thd is 2,2,6,6-tetramethyl-3,5-heptanedionate). researchgate.net The stoichiometry of the resulting film is critically dependent on the atomic ratio of the metallic elements in the precursor solution or gas phase. Research has shown that the deposition rates of the individual precursors can differ, necessitating careful optimization of the input ratio. researchgate.net For instance, to achieve a stoichiometric Y/Mn ratio of 1 in the film at a deposition temperature of 800°C, an injected solution with a Y/Mn ratio of approximately 1.2 may be required, indicating a lower deposition efficiency for the yttrium precursor under these conditions. researchgate.net
The deposition temperature is another critical parameter that significantly influences the crystallinity and phase of the resulting MnYO3 film. At lower temperatures, such as 600°C, the deposited films may be amorphous. researchgate.net As the temperature is increased to 750-800°C, various crystalline phases, including metastable orthorhombic and stable hexagonal structures, can be formed. researchgate.net
Below is a table summarizing typical deposition conditions used for growing YMnO3 thin films via the PI-MOCVD method. researchgate.net
Table 1: Typical Deposition Conditions for YMnO3 Thin Films by PI-MOCVD
| Parameter | Value |
|---|---|
| Precursor | Y(thd)3 and Mn(thd)3 in a solution |
| Solvent | Mesitylene |
| Solution Concentration | 0.05 M |
| Injection Frequency | 1 Hz |
| Evaporator Temperature | 250 °C |
| Substrate Temperature | 600–800 °C |
| Total Pressure | 667 Pa (5 Torr) |
| Oxygen Partial Pressure | 267 Pa (2 Torr) |
Influence of Substrate and Oxygen Partial Pressure on MnYO3 Film Growth
The growth of high-quality MnYO3 thin films is profoundly affected by the choice of substrate and the oxygen partial pressure during deposition. These two parameters are instrumental in determining the film's crystal structure, phase purity, and orientation. researchgate.netresearchgate.net
Influence of Substrate
The substrate material and its crystallographic orientation provide a template for the growth of the thin film, a phenomenon known as epitaxy. The degree of lattice mismatch between the substrate and the film material is a key factor that can stabilize different phases of MnYO3. researchgate.netresearchgate.net
Silicon (Si): On silicon substrates, MnYO3 films tend to grow as polycrystalline single-phase structures. researchgate.net While Si is a cost-effective and widely used substrate in the semiconductor industry, the significant lattice mismatch and potential for interfacial reactions (e.g., silicate (B1173343) layer formation) can make it challenging to achieve high-quality epitaxial growth. researchgate.net
Strontium Titanate (SrTiO3): Due to a better structural match, SrTiO3 substrates can be used to grow pure epitaxial orthorhombic YMnO3. researchgate.net The film grows with a columnar microstructure, where each grain is epitaxially aligned with the substrate. researchgate.net For example, films grown on SrTiO3 can exhibit an orientation relationship of mdpi.com o-YMO // mdpi.com STO. researchgate.net
Other Oxide Substrates: Studies using other deposition techniques like Pulsed Laser Deposition (PLD) also highlight the critical role of the substrate. For instance, (110) oriented hexagonal YMnO3 (h-YMnO3) has been grown on Al2O3 (0001) substrates, while polycrystalline h-YMnO3 forms on NGO (110) substrates. researchgate.net
Table 2: Influence of Substrate on Yttrium Manganese Oxide Film Phase and Orientation
| Substrate | Deposition Method | Resulting Phase(s) | Orientation |
|---|---|---|---|
| Si | PI-MOCVD | Polycrystalline YMnO3 | Polycrystalline |
| SrTiO3 | PI-MOCVD | Orthorhombic YMnO3 | Epitaxial, Columnar |
| Al2O3 (0001) | PLD | Hexagonal YMnO3 | (110) Oriented |
| NGO (110) | PLD | Hexagonal YMnO3 | Polycrystalline |
Influence of Oxygen Partial Pressure
The oxygen partial pressure (OPP) during the deposition process is a crucial thermodynamic variable that can dictate the phase stability and stoichiometry of the resulting oxide film. researchgate.net For yttrium manganese oxide, the OPP can influence the oxidation state of manganese (Mn³⁺ vs. Mn⁴⁺), thereby stabilizing different crystalline phases. researchgate.net
Research has shown that varying the OPP can selectively favor the formation of different yttrium manganese oxide compounds. researchgate.net
Low Oxygen Partial Pressure: At very low OPP, on the order of 10⁻⁶ Torr, the growth of the hexagonal YMnO3 phase is typically observed on substrates like Al2O3 and NGO. researchgate.net In this phase, manganese primarily exists in the +3 oxidation state.
High Oxygen Partial Pressure: Increasing the OPP to values such as 225 or 350 mTorr has been shown to stabilize the orthorhombic YMn2O5 phase on Si (001) substrates. researchgate.net The formation of this phase is associated with the presence of mixed oxidation states of manganese (+3 and +4). researchgate.net
The underlying principle is that a higher oxygen partial pressure provides a more oxidizing environment. This condition can reduce the concentration of oxygen vacancies in the film lattice and promote the formation of phases that require higher cation oxidation states. Consequently, controlling the oxygen partial pressure is a key strategy for selectively synthesizing specific phases of yttrium manganese oxide. researchgate.net
Table 3: Effect of Oxygen Partial Pressure (OPP) on Yttrium Manganese Oxide Phase Formation on Si (001) via PLD
| Oxygen Partial Pressure (OPP) | Resulting Phase(s) | Mn Oxidation State |
|---|---|---|
| ~10⁻⁶ Torr | Mixed (h-YMnO3 + o-YMn2O5) | +3 and mixed (+3, +4) |
| 225 mTorr | Orthorhombic YMn2O5 | Mixed (+3, +4) |
Crystallographic and Structural Characterization of Mnyo3
Fundamental Crystal Structures of MnYO3
The crystal structure of MnYO3 is dependent on the synthesis conditions and the ionic radii of the constituent elements. This leads to the formation of different structural phases, most notably the orthorhombic perovskite and the hexagonal structures.
While less common for the yttrium-manganese combination compared to the hexagonal form, MnYO3 can adopt a perovskite structure, typically with orthorhombic symmetry. arxiv.org This structure is characteristic of many ABO3 compounds. In this arrangement, the manganese (Mn³⁺) ions are situated at the center of octahedra formed by six oxygen (O²⁻) anions. These MnO₆ octahedra are interconnected at their corners, creating a three-dimensional framework. ontosight.aibris.ac.ukresearchgate.net The yttrium (Y³⁺) ions are larger and occupy the 12-fold coordinated sites within the cavities of this octahedral network. youtube.com
The orthorhombic distortion from the ideal cubic perovskite structure arises from the mismatch between the ionic sizes of the cations and the ideal bond lengths within the structure. bris.ac.ukresearchgate.net This distortion involves a tilting of the MnO₆ octahedra to better accommodate the Y³⁺ ions. The perovskite phase of MnYO3 is metastable and can be synthesized under specific conditions, such as high pressure.
Table 1: Structural Characteristics of Orthorhombic Perovskite MnYO3
| Feature | Description |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Coordination of Mn³⁺ | 6 (octahedral) |
| Coordination of Y³⁺ | 12 (distorted) |
| Connectivity | Corner-sharing MnO₆ octahedra |
| Key Feature | Tilting of MnO₆ octahedra |
The more stable and extensively studied form of MnYO3 is the hexagonal structure. arxiv.orgosti.gov This phase is part of the larger family of hexagonal rare-earth manganites. vu.lt Unlike the perovskite structure, the hexagonal phase is characterized by layers of MnO₅ trigonal bipyramids that are separated by layers of Y³⁺ ions. researchgate.net
At high temperatures, typically above the ferroelectric Curie temperature of approximately 910 K, MnYO3 exists in a centrosymmetric paraelectric phase with the space group P63/mmc. cuvillier.deresearchgate.netmaterialsproject.org In this phase, the atoms are arranged in a more symmetric configuration.
Upon cooling, a structural phase transition occurs to a polar, ferroelectric phase with the space group P63cm. arxiv.orgosti.govresearchgate.netcuvillier.de This transition involves a collective tilting and distortion of the MnO₅ trigonal bipyramids and a displacement of the Y³⁺ ions along the c-axis, which induces a net electric dipole moment. cuvillier.de A high-resolution powder neutron diffraction study observed this transition at 1258±14 K. arxiv.org
Table 2: Hexagonal Structural Phases of MnYO3
| Phase | Space Group | Crystal System | Key Feature |
|---|---|---|---|
| High-Temperature | P63/mmc | Hexagonal | Centrosymmetric, paraelectric |
| Low-Temperature | P63cm | Hexagonal | Non-centrosymmetric, ferroelectric |
A defining feature of the perovskite structure of MnYO3 is the network of corner-sharing MnO₆ octahedra. ontosight.aibris.ac.ukresearchgate.net In this arrangement, each oxygen anion is shared between two adjacent manganese ions, creating a continuous framework that extends throughout the crystal. The Mn-O-Mn bond angles and the Mn-O bond lengths within these octahedra are crucial in determining the electronic and magnetic properties of the material. The corner-sharing arrangement facilitates magnetic exchange interactions between the manganese ions. The tilting of these octahedra in the orthorhombic phase is a direct consequence of accommodating the larger yttrium cation in the structure. bris.ac.ukresearchgate.net In the hexagonal phase, the fundamental building blocks are MnO₅ trigonal bipyramids which are also connected at the corners. researchgate.net
Advanced Structural Determination Techniques for MnYO3
The precise determination of the crystal structure of MnYO3 requires sophisticated analytical techniques. X-ray and neutron diffraction are the primary methods employed for this purpose, often in conjunction with computational refinement methods.
X-ray diffraction (XRD) is a fundamental technique used for the structural analysis of crystalline materials like MnYO3. ontosight.ai The diffraction pattern obtained from an XRD experiment provides information about the crystal structure, including lattice parameters and phase purity. For a detailed structural analysis, the Rietveld refinement method is employed. researchgate.netwikipedia.orglucideon.com
Rietveld refinement is a powerful technique that involves fitting a calculated diffraction profile to the experimentally measured one. wikipedia.org This allows for the precise determination of structural parameters such as atomic positions, lattice parameters, and site occupancy factors. Several studies have successfully used XRD with Rietveld refinement to confirm the hexagonal structure of MnYO3 with the P63cm space group and to analyze its structural details. researchgate.net This method is crucial for distinguishing between the different possible structural models and for quantifying the subtle distortions within the crystal lattice.
Neutron diffraction is a complementary and often essential technique for studying the structure of materials like MnYO3. aps.orgaps.orgyoutube.com Neutrons are particularly sensitive to the positions of lighter elements like oxygen, which can be difficult to accurately locate using X-rays, especially in the presence of heavy elements. Furthermore, because neutrons have a magnetic moment, they can be used to determine the magnetic structure of a material.
Neutron diffraction studies have been instrumental in understanding the structural phase transitions and the magnetic ordering in MnYO3. arxiv.org For instance, high-resolution powder neutron diffraction has been used to investigate the transition from the high-temperature P63/mmc phase to the low-temperature P63cm phase, confirming that the transition is driven by an antiferrodistortive mode. arxiv.org These studies have also been crucial in resolving ambiguities regarding the magnetic structure at low temperatures. researchgate.net The combination of neutron and X-ray diffraction data in a joint Rietveld refinement can provide a highly accurate and comprehensive picture of the crystal structure. iaea.org
Electron Diffraction and Micro-Diffraction of MnYO3
Electron diffraction techniques are crucial for understanding the crystal structure of MnYO3. Selected area electron diffraction (SAED) patterns of MnYO3 confirm its good crystallinity and vertically aligned c-direction. researchgate.net The patterns exhibit superlattice reflection spots, which are indicative of the tilting of MnO5 hexahedra and the displacement of yttrium ions along the c-axis. These superlattice reflections are observed in addition to the fundamental reflections associated with the high-symmetry P63/mmc space group. nih.gov This confirms the complex structural arrangement within the material.
Nano-area electron diffraction allows for the selective recording of diffraction patterns from individual nanostructures as small as a nanometer. researchgate.net This is particularly advantageous for studying localized structural variations. Convergent beam electron diffraction (CBED), which utilizes a focused probe, provides detailed crystallographic information from nano-sized areas. researchgate.net The combination of electron diffraction with imaging techniques enables a comprehensive analysis of the crystal structure. researchgate.net
Microstructural and Morphological Characterization of MnYO3
Scanning Electron Microscopy (SEM) and Energy Dispersive Spectrometry (EDS) of MnYO3
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of materials. nanoscience.comwikipedia.org In the case of MnYO3, SEM images reveal the morphology and grain structure of the material. For instance, a low-magnification SEM image of a focused ion beam (FIB) prepared MnYO3 sample shows a relatively uniform thickness. researchgate.net
Energy Dispersive Spectrometry (EDS), often coupled with SEM, is an analytical technique used for elemental analysis. myscope.trainingwikipedia.orgbruker.com It works by detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam. youtube.comyoutube.com The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elemental composition of the sample. myscope.trainingwikipedia.orgyoutube.com EDS analysis of MnYO3 confirms the presence and relative abundance of manganese, yttrium, and oxygen, ensuring the chemical purity of the synthesized material. The spatial resolution of EDS in an SEM is on the order of a few microns. myscope.training
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) of MnYO3
Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials. wikipedia.orgnanoscience.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, forming an image that reveals details at the nanoscale. wikipedia.orgnanoscience.com For MnYO3, TEM is instrumental in observing features such as domain structures. nih.gov Dark-field imaging using superlattice reflections in TEM has revealed unique "cloverleaf-like" domain patterns, which are aggregations of vortices and antivortices of ferroelectric and antiphase domains. nih.gov
High-Resolution TEM (HRTEM) allows for the direct imaging of the atomic structure of materials, with a point resolution of around 0.5 ångströms (0.050 nm). wikipedia.org This enables the visualization of individual atoms and crystal defects. wikipedia.org In hexagonal manganites like MnYO3, HRTEM can directly visualize the buckling of atomic chains, which is a key structural modification related to its ferroelectric properties. aps.org The technique relies on phase contrast, where the contrast in the image arises from the interference of the electron wave with itself. wikipedia.org
| TEM Technique | Information Obtained | Reference |
| Selected Area Electron Diffraction (SAED) | Crystallinity, crystal orientation, superlattice reflections | researchgate.netnih.gov |
| Dark-Field Imaging | Visualization of specific domain structures | nih.gov |
| High-Resolution TEM (HRTEM) | Direct imaging of atomic structure, crystal defects, atomic chain buckling | wikipedia.orgaps.org |
Atomic Force Microscopy (AFM) and Surface Roughness Analysis of MnYO3 Thin Films
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface at the nanoscale. azom.comspectraresearch.com It is a valuable tool for characterizing the surface morphology, roughness, and other physical qualities of thin films. azom.com For MnYO3 thin films, AFM can be used to assess surface roughness and identify any surface defects or growth modes. azom.comresearchgate.net
Surface roughness is a critical parameter for thin films as it can influence their functional properties. azom.com AFM allows for the quantification of surface roughness with high spatial resolution. spectraresearch.comoxinst.com The root mean square (RMS) value of roughness can be directly obtained from AFM measurements. nih.gov This data is crucial for optimizing thin film deposition processes to achieve desired surface characteristics. oxinst.com The ability of AFM to operate in various environments, including ambient and non-ambient conditions, makes it a versatile tool for studying the durability and reliability of thin films. azom.com
| Parameter | Description | Importance | Reference |
| Surface Topography | 3D visualization of the film's surface features. | Reveals grain size, defects, and growth patterns. | azom.comresearchgate.net |
| Surface Roughness | Quantification of the vertical deviations of the surface. | Affects functional properties like wettability and friction. | azom.comoxinst.com |
| Nanoscale Mechanical Properties | Assessment of hardness and elasticity. | Crucial for applications requiring durability and wear resistance. | azom.commdpi.com |
Phase Transitions and Structural Dynamics in MnYO3
Paraelectric-Ferroelectric Structural Transitions in Hexagonal MnYO3
Hexagonal manganites like MnYO3 exhibit improper ferroelectricity, where the ferroelectric transition is a consequence of a primary structural order parameter. nih.gov These materials undergo a structural phase transition from a high-temperature paraelectric phase to a low-temperature ferroelectric phase. In hexagonal manganites, this transition is associated with the tilting of the MnO5 bipyramids. aps.org
The transition from the centrosymmetric paraelectric P63/mmc space group to the non-centrosymmetric ferroelectric P63cm space group is driven by a phonon mode at the Γ point of the Brillouin zone. aps.org This structural change involves the buckling of the Y layers and the tilting of the MnO5 polyhedra, which induces the ferroelectric polarization. The ferroelectric transition temperature (TC) for YMnO3 is approximately 1000 K. researchgate.net The study of these phase transitions is essential for understanding the origin of ferroelectricity in this class of materials. The coupling between the structural distortion and the polarization is a key characteristic of this improper ferroelectricity. aps.org
Isosymmetric Phase Transitions in MnYO3
Manganese yttrium oxide (YMnO3) exhibits intriguing phase transition behaviors, including an isosymmetric phase transition. An isosymmetric transition is a structural phase transition that occurs without any change in the space group symmetry of the crystal. In YMnO3, evidence for such a transition has been identified at approximately 920 K. arxiv.org
High-resolution powder neutron diffraction studies have revealed that YMnO3 undergoes a transition from one P63cm state to another P63cm state. arxiv.org This transition is characterized by a sharp decrease in polarization. While the space group remains the same, the event involves significant anomalies in physical properties that have been noted in various reports. arxiv.org This secondary transition is distinct from the primary ferroelectric transition and may be linked to Y-O hybridization. arxiv.org A similar isosymmetric transition has also been observed in the related compound Erbium Manganese Oxide (ErMnO3), lending further support to this phenomenon in hexagonal manganites. bohrium.com
| Parameter | Description | Reference |
|---|---|---|
| Transition Temperature | Approximately 920 K | arxiv.org |
| Space Group (Before) | P63cm | arxiv.org |
| Space Group (After) | P63cm | arxiv.org |
| Key Observation | Sharp decrease in polarization | arxiv.org |
| Proposed Mechanism | Potentially related to Y-O hybridization | arxiv.org |
Unit-Cell Tripling Phenomena in MnYO3
The primary structural phase transition in hexagonal YMnO3, which marks its shift from a paraelectric to a ferroelectric state, is accompanied by a significant change in the unit cell size. Specifically, this transition involves a tripling of the unit cell volume. arxiv.org
At high temperatures, above 1258 ± 14 K, YMnO3 exists in a centrosymmetric, paraelectric phase with the space group P63/mmc. arxiv.org As the material cools and passes through this transition temperature, it enters a polar, ferroelectric phase with the space group P63cm. arxiv.orgcuvillier.de This change in symmetry is coupled with a tripling of the unit cell along the c-axis. This phenomenon is a direct consequence of the condensation of a specific structural distortion mode at the K-point of the hexagonal Brillouin zone of the high-symmetry phase. The room temperature structure, therefore, is a superstructure of the high-temperature parent phase. arxiv.org
| Phase | Temperature Range | Space Group | Unit Cell Size (Relative) | Reference |
|---|---|---|---|---|
| Paraelectric (High-Temp) | > 1258 ± 14 K | P63/mmc | V | arxiv.org |
| Ferroelectric (Room-Temp) | < 1258 ± 14 K | P63cm | ~3V | arxiv.org |
Role of Antiferrodistortive Modes in MnYO3 Structural Transitions
The ferroelectric phase transition in YMnO3 is considered an "improper" ferroelectric transition. This is because the primary order parameter driving the transition is not the electric polarization itself, but rather a non-polar, structural distortion known as an antiferrodistortive mode. arxiv.org
Detailed analysis of diffraction data, using symmetry-adapted displacement modes, has confirmed theoretical predictions that the transition from the high-temperature P63/mmc phase to the room-temperature P63cm phase is driven primarily by the condensation of the antiferrodistortive K3 mode. arxiv.org An antiferrodistortive transition involves atomic displacements that are out-of-phase between adjacent unit cells, which contrasts with ferrodistortive transitions where displacements are in-phase. aps.orgaps.org
In the case of YMnO3, the K3 mode corresponds to the tilting of the MnO5 trigonal bipyramids and a buckling of the yttrium ion layers. arxiv.orgresearchgate.net This structural distortion is what triples the unit cell and breaks the center of symmetry, which then improperly induces a net electric polarization along the c-axis. While the resulting P63cm space group permits ferroelectricity, the fundamental driving force is the K3 antiferrodistortive mode, not a ferroelectric mode. arxiv.org
| Mode | Type | Role | Consequence | Reference |
|---|---|---|---|---|
| K3 | Antiferrodistortive | Primary order parameter for the P63/mmc to P63cm transition | Drives the unit-cell tripling and tilting of MnO5 bipyramids | arxiv.org |
| Γ2- | Ferroelectric | Secondary (induced) order parameter | Couples to the K3 mode, giving rise to spontaneous polarization | arxiv.org |
Electronic Structure and Charge Transport Phenomena in Mnyo3
Electronic Band Structure Calculations and Experimental Probes for YMnO₃
The electronic structure of Yttrium Manganite (YMnO₃) has been extensively investigated through both theoretical calculations and experimental methods to understand its unique multiferroic properties.
Theoretical Calculations: First-principle calculations, primarily using Density Functional Theory (DFT), have been instrumental in modeling the electronic band structure of YMnO₃. Different approximations such as the Generalized Gradient Approximation (GGA) and GGA+U (which adds a Hubbard U term to account for strong electron correlation in Mn 3d orbitals) are commonly employed. researchgate.net These calculations have been performed for various magnetic configurations, including ferromagnetic and different antiferromagnetic arrangements, to determine the most stable ground state. researchgate.net
Calculations show that the electronic states near the Fermi level are dominated by the hybridization of Mn 3d and O 2p orbitals. cambridge.orgresearchgate.net The valence band maximum is primarily composed of these hybridized states, specifically the planar Mn 3d orbitals (dxy and dx²-y²) and O 2p orbitals, which have a strong σ-type overlap. researchgate.netaip.org The crystal-field symmetry of the MnO₅ trigonal bipyramids in hexagonal YMnO₃ splits the Mn d levels into e₁g, e₂g, and a₁g orbitals. aip.org While standard DFT and GGA calculations sometimes incorrectly predict metallic behavior for YMnO₃, more advanced methods that better account for electron localization predict it to be a semiconductor. researchgate.netresearchgate.net The calculated band gap energy varies depending on the methodology; for instance, optical studies have suggested a direct band gap of around 4.3 eV for hexagonal YMnO₃. jps.jp
Experimental Probes: Experimental techniques provide crucial validation for theoretical models. Key methods used to probe the electronic structure of YMnO₃ include:
X-ray Photoelectron Spectroscopy (XPS): XPS is used to investigate the core level spectra and the valence band structure. aip.orgjps.jp The binding energies of the Mn 2p spin-orbit doublet peaks are used to confirm the oxidation state of manganese. aip.org Valence band spectroscopy using XPS reveals a structure dominated by O 2p and Mn 3d electron emissions. aip.org
Electron Energy Loss Spectroscopy (EELS): EELS provides information about interband transitions, plasmon excitations, and elemental valence states. cambridge.org The low energy loss spectrum helps identify interband transitions, which can be correlated with the calculated partial density of states (PDOS). cambridge.org The fine structure of the O K-edge and Mn L₂,₃ edges in EELS spectra confirms the hybridization between O 2p, Mn 3d, and Y 4d orbitals and verifies the trivalent state of Mn ions. cambridge.org
Optical Spectroscopy: Transmittance and reflectance measurements are used to calculate the absorption coefficient and determine the band gap energy. jps.jp These studies have identified low-energy absorptions attributed to d-d electronic transitions within the Mn³⁺ ions and higher-energy charge-transfer excitations. jps.jp
Together, these theoretical and experimental approaches provide a comprehensive picture of the electronic band structure of YMnO₃, highlighting the critical role of Mn 3d-O 2p hybridization in its electronic and ferroelectric properties. cambridge.org
Electrical Conductivity Mechanisms in YMnO₃
The electrical conductivity of YMnO₃ is characteristic of a semiconductor. researchgate.net The transport of charge is intimately linked to its electronic structure, particularly the Mn 3d orbitals. In undoped YMnO₃, the electrical conductivity is generally low but increases with temperature, a typical behavior for semiconducting materials. researchgate.net
Doping at the Mn site has been shown to significantly alter the electrical properties. For instance, substituting Mn with bivalent ions like Cu²⁺ can lead to an increase in the valence state of neighboring Mn³⁺ ions to Mn⁴⁺. This process enhances the non-localization of the e g electrons in the Mn 3d orbitals, resulting in improved conductivity. nih.gov Similarly, doping with iron (Fe) has been observed to increase the electrical conductivity in the temperature range of 350°C to 700°C for doping levels up to 10%. researchgate.net The primary mechanism for conduction is attributed to the hopping of charge carriers between manganese ions of different valence states.
| Dopant | Doping Level | Temperature Range (°C) | Effect on Conductivity | Reference |
|---|---|---|---|---|
| Undoped | - | - | Increases with temperature | researchgate.net |
| Fe | up to 10% | 350 - 700 | Increased conductivity | researchgate.net |
| Cu | - | - | Improved conductivity | nih.gov |
Oxygen non-stoichiometry plays a crucial role in modulating the electrical conductivity of hexagonal rare-earth manganites like YMnO₃. The material can incorporate excess oxygen (δ) into its lattice, particularly at temperatures below 300°C in an oxygen-rich atmosphere, forming YMnO₃₊δ. researchgate.net This excess intercalated oxygen is a key factor governing the total electrical conductivity. researchgate.net
The incorporation of excess oxygen introduces holes into the system, which act as charge carriers. This process effectively increases the concentration of Mn⁴⁺ ions to maintain charge neutrality, facilitating charge transport via hopping between Mn³⁺ and Mn⁴⁺ sites. Consequently, the electrical conductivity can be improved by several orders of magnitude at lower temperatures. researchgate.net
Conversely, the creation of oxygen vacancies can also occur, for example, during sintering in a vacuum atmosphere. nih.gov Oxygen vacancies can lead to the reduction of Mn³⁺ to Mn²⁺ to maintain charge balance. nih.gov This reduction in the average manganese oxidation state and the introduction of defects can weaken the dielectric response and decrease ionic conductivity. nih.gov Therefore, controlling the oxygen partial pressure during synthesis and operation is critical for tuning the electrical properties of YMnO₃.
The charge carrier concentration and mobility in YMnO₃ are directly linked to its defect chemistry, including doping and oxygen non-stoichiometry. In undoped, stoichiometric YMnO₃, the intrinsic carrier concentration is low.
Introducing dopants or excess oxygen significantly increases the charge carrier concentration. For example, doping with a divalent ion like Cu²⁺ on the Mn³⁺ site is compensated by the formation of Mn⁴⁺ ions, thereby increasing the concentration of hole carriers. nih.gov This increased carrier concentration is a primary reason for the enhanced electrical conductivity observed in doped samples.
The mobility of these charge carriers is related to the efficiency of the hopping mechanism. The improved conductivity in Cu-doped YMnO₃ is attributed to an enhanced non-localization of the e g electrons of the Mn 3d orbitals, which suggests an increase in carrier mobility. nih.gov The electrical conductivity (σ) is related to the carrier concentration (n), the elementary charge (e), and the mobility (μ) by the equation σ = neμ. Therefore, modifications that increase either the carrier concentration (like doping or oxygen excess) or the mobility (by altering orbital overlap) will lead to higher electrical conductivity.
Thermoelectric Properties of YMnO₃
The investigation of the thermoelectric properties of YMnO₃ is less extensive compared to its magnetic and ferroelectric characteristics. Thermoelectric performance is evaluated by the dimensionless figure of merit, ZT, which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity. While YMnO₃ possesses some of the necessary characteristics for a thermoelectric material, such as being a stable oxide semiconductor, its relatively low electrical conductivity in the undoped state limits its performance. However, the ability to tune its electrical properties through doping suggests potential for thermoelectric applications. researchgate.netresearchgate.net
The Seebeck coefficient (S) is a measure of the induced thermoelectric voltage in response to a temperature difference across the material and is a critical parameter for thermoelectric efficiency. wikipedia.org Studies on YMnO₃ have shown that its Seebeck coefficient can be influenced by doping. In one study, YMnO₃ samples doped with iron (Fe) exhibited a larger Seebeck coefficient than the undoped material. researchgate.net This finding is significant as the power factor, a key component of the ZT value, is proportional to the square of the Seebeck coefficient (S²σ). An enhancement in the Seebeck coefficient, combined with the observed increase in electrical conductivity upon Fe doping, points to the potential for improving the thermoelectric power factor of YMnO₃ through strategic elemental substitution.
Valence State Analysis of Manganese Ions in YMnO₃
The valence state of manganese in YMnO₃ is predominantly trivalent (Mn³⁺). This has been confirmed by various spectroscopic techniques.
X-ray Photoelectron Spectroscopy (XPS): Analysis of the Mn 2p core level spectra provides direct evidence for the Mn³⁺ oxidation state. aip.orgjps.jp However, studies on sintered YMnO₃ ceramics have also used XPS to identify the presence of a mixed-valence state. Through deconvolution of the Mn 2p₃/₂ peak, a ratio of Mn³⁺ to Mn⁴⁺ of approximately 75:25 has been reported in some ceramic samples, indicating that a fraction of manganese ions can be oxidized to the +4 state during processing. mdpi.com
Electron Energy Loss Spectroscopy (EELS): The fine structure of the Mn L₂,₃ edge in EELS spectra also serves as a fingerprint for the valence state, confirming that Mn is primarily trivalent in YMnO₃. cambridge.org
Doping can intentionally alter the manganese valence state. When a divalent cation such as Cu²⁺ substitutes for Mn³⁺, charge neutrality is maintained by the formation of either Mn⁴⁺ ions or by the creation of oxygen vacancies, which can lead to the presence of Mn²⁺. nih.govmdpi.com XPS analysis of Cu-doped YMnO₃ has detected the presence of Mn²⁺, Mn³⁺, and Mn⁴⁺ ions, with the relative proportions changing with the copper concentration. mdpi.com This ability to manipulate the Mn valence state is fundamental to tuning the electronic and magnetic properties of the material.
| Sample | Technique | Detected Mn Valence States | Ratio (Mn³⁺:Mn⁴⁺) | Reference |
|---|---|---|---|---|
| YMnO₃ | XPS, EELS | Mn³⁺ (predominantly) | - | cambridge.orgaip.orgjps.jp |
| YMnO₃ Ceramic | XPS | Mn³⁺, Mn⁴⁺ | 75:25 | mdpi.com |
| Cu-doped YMnO₃ | XPS | Mn²⁺, Mn³⁺, Mn⁴⁺ | Varies with doping | nih.govmdpi.com |
Manganese Oxidation States (Mn3+, Mn4+, Mn2+) and their Role in Electronic Properties
In its ideal stoichiometric form, the manganese ions in hexagonal MnYO3 exist in a trivalent (Mn3+) state. However, deviations from this ideal stoichiometry, often arising from synthesis conditions or doping, lead to the presence of manganese in other oxidation states, namely Mn4+ and Mn2+. The ratio of these valence states is a critical determinant of the material's electronic and dielectric properties.
Research has shown that a mixed-valence state is common in MnYO3. For instance, X-ray Photoelectron Spectroscopy (XPS) analysis of YMnO3 ceramic has revealed a co-existence of Mn3+ and Mn4+ ions, with a reported ratio of 75:25. mdpi.com The presence of Mn4+ ions alongside Mn3+ ions is crucial for electrical conductivity. The charge transport in such mixed-valence manganites is often described by the small polaron hopping model. mdpi.com In this mechanism, electrons or holes are localized on the manganese sites due to strong electron-phonon interactions, forming polarons. Electrical conduction then occurs as these polarons "hop" from one manganese site to another. Specifically, the process can be visualized as the hopping of an electron from an Mn3+ ion to an adjacent Mn4+ ion (effectively moving the Mn4+ site), which is a thermally activated process. mdpi.com
The introduction of defects, such as oxygen vacancies or doping with aliovalent cations, can further alter the balance of manganese oxidation states to maintain charge neutrality. For example, the substitution of Mn3+ with a divalent ion like Cu2+ has been shown to not only increase the concentration of Mn4+ but also to induce the formation of Mn2+ ions. mdpi.com The presence of Mn2+ is often associated with oxygen deficiencies created during the fabrication process or as a charge compensation mechanism. mdpi.com
The interplay between these three oxidation states (Mn2+, Mn3+, and Mn4+) and oxygen vacancies creates a complex electronic landscape. The relaxation phenomena observed in the dielectric properties of MnYO3 are correlated to these charge carriers. The dipole effect, which arises from carrier hopping between Mn3+ and Mn4+ sites, as well as the influence of oxygen vacancies associated with Mn2+, are considered key factors in the material's dielectric response. mdpi.com
| Dopant Concentration (x) | Mn2+ Ratio (%) | Mn3+ Ratio (%) | Mn4+ Ratio (%) | Primary Conduction Mechanism |
|---|---|---|---|---|
| 0.00 | 0 | 75 | 25 | Small polaron hopping (Mn3+ ↔ Mn4+) |
| 0.05 | 14 | 56 | 30 | Small polaron hopping influenced by oxygen vacancies |
| 0.10 | 10 | 47 | 43 | Enhanced polaron hopping and vacancy effects |
X-ray Photoelectron Spectroscopy (XPS) for Mn Oxidation State Determination in MnYO3
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition and chemical states of a material. It is particularly effective for identifying the different oxidation states of manganese in compounds like MnYO3. The analysis primarily focuses on the core-level spectra of manganese, specifically the Mn 2p and Mn 3s regions.
The Mn 2p spectrum is split into two peaks due to spin-orbit coupling: Mn 2p3/2 and Mn 2p1/2. The binding energy of the Mn 2p3/2 peak is sensitive to the oxidation state of the manganese ion. By deconvoluting the broad Mn 2p3/2 peak into multiple component peaks, the relative concentrations of Mn2+, Mn3+, and Mn4+ can be quantified. In studies of YMnO3, the component peaks corresponding to Mn3+ and Mn4+ have been identified. mdpi.com Doping the material, for example with copper, can lead to the appearance of a third component at a lower binding energy (~639.12 eV), which is characteristic of the Mn2+ oxidation state. mdpi.com
Another diagnostic tool within XPS is the analysis of the Mn 3s peak. This peak exhibits multiplet splitting due to the coupling between the 3s core hole and the 3d valence electrons. The magnitude of the energy separation (ΔE) between the two split peaks is characteristic of the manganese oxidation state. Generally, the splitting decreases as the oxidation state increases. Approximate values for the Mn 3s multiplet splitting for different manganese oxides are:
MnO (Mn2+): ~5.5 - 6.1 eV
Mn2O3 (Mn3+): ~5.3 - 5.5 eV
MnO2 (Mn4+): ~4.5 - 4.7 eV
By measuring the energy separation of the Mn 3s peak from an MnYO3 sample, researchers can corroborate the findings from the Mn 2p analysis and gain further confidence in the determination of the average manganese oxidation state on the material's surface.
Theoretical and Computational Investigations of Mnyo3
Density Functional Theory (DFT) Studies of MnYO3
Density Functional Theory (DFT) is the most widely used first-principles method for solid-state systems, offering a balance between accuracy and computational cost. DFT calculations have been extensively applied to study the electronic and magnetic properties of MnYO3 and its hexagonal polymorph, YMnO3.
Standard DFT approximations like the Generalized Gradient Approximation (GGA) can sometimes fail to accurately describe materials with strongly correlated electrons, such as the 3d electrons in manganese. To address this, the GGA+U method is often employed. This approach adds an on-site Coulomb interaction parameter (U) to the GGA functional, providing a better description of electron localization and correlation effects.
The choice of the Hubbard U parameter is crucial for obtaining accurate results. For manganese oxides, U values are often determined by fitting to experimental data or by more advanced theoretical methods. researchgate.netaps.org The GGA+U method has been shown to significantly improve the prediction of band gaps and magnetic moments in transition metal oxides. arxiv.org For instance, in studies of various manganese oxides, applying a U value of around 3.0 eV for Mn within the LDA+U or GGA+U framework has shown good agreement with experimental observations for structural, electronic, and magnetic properties. researchgate.net In the hexagonal polymorph YMnO3, GGA calculations predict a metallic character, while the inclusion of a Hubbard U correction (GGA+U) or the use of a modified Becke-Johnson (mBJ) potential correctly predicts its semiconducting nature. researchgate.net
First-principles calculations are a powerful tool for investigating structural phase transitions, including the ferroelectric transition in materials like MnYO3. By mapping the energy surface around a high-symmetry, non-polar (paraelectric) phase, researchers can identify structural instabilities that lead to a lower-symmetry, polar (ferroelectric) phase.
A first-principles study of the hexagonal polymorph YMnO3 investigated the structural phase transition from the high-symmetry P63/mmc paraelectric phase to the P63cm ferroelectric ground state. researchgate.netsemanticscholar.org The calculations revealed a single instability at the zone boundary which is strongly coupled to the polarization. This coupling mechanism is key to the emergence of multiferroicity in this class of materials and suggests that YMnO3 is an improper ferroelectric. researchgate.netethz.ch In improper ferroelectrics, the primary order parameter is a non-polar structural distortion, and ferroelectricity arises as a secondary effect. ethz.ch
Computational methods are also employed to predict the stability of various crystal structures. arxiv.org By calculating the total energies of different possible atomic arrangements, the most thermodynamically stable phase can be identified. researchgate.net This is particularly important for complex ternary oxides like MnYO3, where multiple competing phases can exist.
The electronic structure, which includes the arrangement of electron energy levels (band structure) and the number of available states at each energy (density of states), dictates the electrical and optical properties of a material. aps.orgmdpi.com
DFT calculations have been used to determine the electronic structure of YMnO3. Studies employing both GGA and GGA+U methods have provided detailed insights into the total and partial density of states (DOS). The calculated DOS for the ferromagnetic configuration of YMnO3 shows the contributions of different atomic orbitals to the electronic states. researchgate.net The GGA+U approach leads to a better description of the electronic structure compared to standard GGA. researchgate.net
The analysis of the partial DOS reveals the hybridization between the Mn 3d and O 2p orbitals, which is crucial for understanding the magnetic and bonding properties. nih.gov For example, in the ferromagnetic state of La0.5Ca0.5Mn0.9V0.1O3, strong hybridization between Mn 3d, V 3d, and O 2p orbitals at the Fermi level is responsible for its ferromagnetic behavior. nih.gov
| Calculation Method | Key Findings for YMnO3 Electronic Structure |
| GGA | Predicts a metallic character. researchgate.net |
| GGA+U | Correctly describes the insulating/semiconducting nature. Provides a more accurate picture of the density of states. researchgate.net |
| TB-mBJ | Predicts a semiconductor with a band gap of approximately 0.45 eV (ferromagnetic) and 0.6 eV (antiferromagnetic). researchgate.net |
Modeling of Magnetic Exchange Interactions in MnYO3
The magnetic properties of MnYO3 are governed by the exchange interactions between the magnetic moments of the manganese ions. Theoretical modeling of these interactions is essential for understanding the magnetic ordering and predicting magnetic transition temperatures.
The Heisenberg model is a common theoretical framework used to describe magnetic interactions. aps.org In this model, the interaction between two magnetic moments is characterized by an exchange integral, J. A positive J corresponds to ferromagnetic coupling (parallel alignment of moments), while a negative J indicates antiferromagnetic coupling (antiparallel alignment). aps.org
First-principles calculations can be used to determine the values of the exchange integrals (J) in the Heisenberg model. A common approach is the energy mapping method, where the total energies of several different magnetic configurations (e.g., ferromagnetic and various antiferromagnetic arrangements) are calculated using DFT. These energies are then mapped onto the Heisenberg Hamiltonian to extract the exchange integrals. researchgate.netresearchgate.net
For YMnO3, DFT-based calculations have been performed for selected spin configurations to determine the exchange integrals. researchgate.net These studies, often employing the LDA+U method to better account for electron correlation, have found that the strongest exchange interaction is the antiferromagnetic coupling between nearest-neighbor Mn spins. researchgate.netresearchgate.net The interaction between next-nearest neighbors is significantly weaker, by more than an order of magnitude. researchgate.net It has also been observed that the calculated exchange integrals are inversely proportional to the Hubbard U parameter, which points to the dominance of the superexchange mechanism. researchgate.net
| Interaction | Relative Strength in YMnO3 |
| Nearest-neighbor Mn-Mn | Strongest interaction researchgate.net |
| Next-nearest-neighbor Mn-Mn | More than an order of magnitude weaker than the nearest-neighbor interaction researchgate.net |
Advanced Neutron Scattering Techniques for MnYO3
Neutron scattering is a uniquely powerful technique for studying the magnetic structure and dynamics in materials because neutrons possess a magnetic moment that interacts directly with magnetic moments of atoms in a crystal. ornl.gov
Inelastic Neutron Scattering (INS) is used to study the elementary excitations in a material, such as phonons (lattice vibrations) and magnons (quantized spin waves). ornl.govarxiv.org By analyzing the energy and momentum transfer between neutrons and the sample, INS can map the dispersion relations of these excitations. ornl.govresearchgate.net This provides direct insight into the fundamental interactions governing the material's behavior. ill.eu
In the context of hexagonal manganites like YMnO3, a close relative of MnYO3, INS has been instrumental in determining spin-wave dispersion at low temperatures. researchgate.net Analysis of these magnon dispersions allows for the quantification of magnetic exchange interaction parameters and magnetic anisotropy. arxiv.orgresearchgate.net For example, studies on YMnO3 have used an anisotropic Heisenberg model to fit the dispersion data, yielding values for the planar exchange energy and anisotropy terms. researchgate.net
The interaction between the magnetic and lattice degrees of freedom, known as spin-phonon coupling, can also be probed with INS. researchgate.net This coupling is crucial in multiferroic materials where magnetic and ferroelectric orders are linked. Anomalies in phonon spectra, such as changes in energy or linewidth as a function of temperature, particularly around magnetic transition temperatures, are signatures of spin-phonon coupling. researchgate.net In materials like PrMnO3, INS has been used to identify excitations of magnetic origin and to observe broad spectral features that differ from structurally similar non-magnetic compounds, indicating the influence of magnetic interactions on the lattice dynamics. researchgate.net
Table 2: Magnetic Exchange and Anisotropy Parameters for YMnO₃ Determined by INS researchgate.net
| Parameter | Description | Value (meV) |
| J | Planar Exchange Energy | ~2.4 |
| D_z | Anisotropy Term | ~0.32 |
| D_y | Anisotropy Term | ~0.033 |
Thermal Analysis
Thermal analysis techniques monitor the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are essential for determining transition temperatures and compositional stability.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ias.ac.in This technique is highly effective for determining the oxygen stoichiometry in oxide materials like MnYO3. The oxygen content in perovskite manganites is a critical parameter that strongly influences their electronic and magnetic properties.
In a typical TGA experiment for an oxide, the sample is heated in a reducing atmosphere (e.g., a mixture of H₂/Ar). The loss of oxygen results in a measurable mass change, which can be used to calculate the initial oxygen content. Conversely, heating in an oxidizing atmosphere can reveal information about oxygen uptake or stability at high temperatures. researchgate.net For example, TGA has been used to determine the precise synthesis conditions needed to obtain stoichiometric oxygen content in Ba-substituted LaMnO3. researchgate.net By heating samples in an atmosphere with a known oxygen partial pressure, the equilibrium oxygen content at various temperatures can be determined from the stable mass readings. researchgate.net
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com DSC is widely used to detect and characterize phase transitions, such as melting, crystallization, or solid-state transitions, which involve a change in enthalpy or heat capacity. mdpi.com
For magnetic materials like MnYO3 and related oxides, DSC is a valuable tool for identifying magnetic ordering temperatures, such as the Curie temperature (for ferromagnets) or the Néel temperature (for antiferromagnets). At these transition points, a material's heat capacity often shows an anomaly (a peak or a step-like change) that is detectable by DSC. fraunhofer.de The technique provides a direct measurement of the transition temperature and the associated enthalpy change, offering crucial thermodynamic information about the magnetic ordering process. mdpi.com Although specific DSC data for MnYO3 is not presented, the technique is standard for characterizing the thermal properties of such functional oxides. fraunhofer.deresearchgate.net
Microscopy for Functional Characterization
Microscopy techniques are essential for visualizing the microstructure of materials from the millimeter to the atomic scale. The functional properties of complex oxides are often intimately linked to their grain structure, defects, and elemental distribution. uic.edu
Techniques such as Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are used for the functional characterization of materials like MnYO3. FESEM provides high-resolution images of the sample's surface, revealing information about grain size, morphology, and porosity. aip.org This is critical because properties like electrical conductivity and magnetic domain motion can be strongly influenced by the material's microstructure.
Advanced Spectroscopic and Analytical Techniques for Mnyo3 Research
Piezoelectric Force Microscopy (PFM) for Local Piezoelectric Response in MnYO3 Thin Films
Piezoelectric Force Microscopy (PFM) is a powerful scanning probe microscopy technique utilized to investigate the local electromechanical properties of materials at the nanoscale. researchgate.netrug.nlasu.edu Based on the converse piezoelectric effect, PFM maps the mechanical response of a material to an applied electric field, providing insights into its ferroelectric domain structure and local piezoelectric coefficients. rug.nl This technique is particularly valuable for characterizing thin films, where substrate effects and nanoscale grain structures significantly influence the material's properties.
In the context of Manganese Yttrium Oxide (MnYO3) thin films, PFM serves as a crucial tool for understanding their ferroelectric nature. The hexagonal structure of YMnO3 is known to exhibit ferroelectricity, and PFM allows for the direct visualization of ferroelectric domains and the measurement of local piezoresponse. researchgate.net
Research on hexagonal manganite thin films, a class of materials to which MnYO3 belongs, has demonstrated the utility of PFM in elucidating their nanoscale ferroelectric characteristics. Studies on YMnO3 thin films have confirmed their piezoelectric and ferroelectric properties at room temperature through the acquisition of PFM images and local piezoresponse loops. researchgate.net These investigations reveal the presence of distinct ferroelectric domains, which are regions with uniform polarization orientation.
The domain structure in hexagonal manganites like YMnO3 is often complex, featuring a characteristic six-fold vortex pattern where six antiphase domains meet at a single point. PFM imaging is instrumental in resolving these intricate domain configurations. The contrast in PFM phase images corresponds to the direction of the out-of-plane polarization component, allowing for a clear mapping of "up" and "down" polarized domains. The amplitude of the PFM signal provides information on the magnitude of the piezoelectric response.
Quantitative analysis of the local piezoelectric response in hexagonal manganite thin films has been challenging. However, studies on related hexagonal manganite thin films, such as lutetium manganese oxide (h-LuMnO3), have provided valuable benchmarks. For h-LuMnO3 thin films, an effective piezoelectric coefficient of approximately 7 pm/V has been reported. This value provides a reasonable estimate for the expected piezoelectric response in MnYO3 thin films. It is important to note that the measured effective piezoelectric coefficient in thin films can be influenced by various factors, including substrate clamping, crystallographic orientation of grains, and electrostatic contributions to the signal.
Furthermore, PFM can be employed in a spectroscopic mode to perform local ferroelectric switching. By applying a DC bias through the conductive PFM tip, it is possible to locally pole the material and write ferroelectric domains. Subsequent PFM imaging can then visualize the written domains. By ramping the DC bias while keeping the tip at a fixed location, local piezoelectric hysteresis loops can be acquired. These loops provide crucial information about the local coercive field (the field required to switch the polarization) and the remanent piezoelectric response. While detailed switching spectroscopy data for MnYO3 thin films is not extensively available, the observation of local piezoresponse loops in YMnO3 films confirms their switchable ferroelectric nature. researchgate.net
Interactive Data Table: Piezoelectric Properties of Hexagonal Manganites
| Compound | Film/Crystal | Measured Parameter | Value | Measurement Technique |
| h-LuMnO3 | Thin Film | Effective Piezoelectric Coefficient | ~7 pm/V | PFM |
| HoMnO3 | Single Crystal | Shear Piezoresponse (d24) | ~0.15 pm/V | PFM |
| YMnO3 | Thin Film | Piezoelectric/Ferroelectric Response | Confirmed | PFM |
Emerging Research Directions and Potential Applications of Mnyo3 in Advanced Materials Science
Spintronics and Data Storage Technologies based on MnYO3
Spintronics, or spin electronics, is a field that utilizes the intrinsic spin of electrons, in addition to their charge, to carry and store information. This approach promises to deliver devices with higher data storage density, lower power consumption, and faster operation speeds compared to conventional electronics. researchgate.netyoutube.com Multiferroic materials like MnYO3 are of particular interest in spintronics because their magnetic properties can be controlled by an electric field, and their electric properties by a magnetic field.
The potential for MnYO3 in spintronics and data storage is rooted in its anticipated magnetoelectric coupling. This coupling would allow for the writing of magnetic bits of information using an electric field, which is significantly more energy-efficient than the magnetic fields currently used in conventional hard disk drives. researchgate.net The ability to manipulate the spin state of electrons in MnYO3 with an electric field could lead to the development of novel magnetic random-access memory (MRAM) and other non-volatile memory technologies. youtube.comwisc.edu
Research in related materials, such as thin films of oxide crystals, has shown that controlling the crystalline symmetry can lead to the generation of more useful spin currents, a critical step in advancing spintronic memory devices. wisc.edu The development of materials like MnYO3 with tailored magnetic and electronic properties is a key area of research for future high-density, low-power data storage solutions. numberanalytics.com
Non-Volatile Memory Devices utilizing Multiferroic MnYO3
Non-volatile memory, which retains stored information even when power is turned off, is crucial for a wide range of electronic devices. nih.gov Multiferroic materials are strong contenders for the next generation of non-volatile memory due to their ability to store data in both electric and magnetic domains. researchgate.net The multiferroic nature of MnYO3, combining ferroelectric and magnetic ordering, makes it a promising candidate for such applications.
In multiferroic memory devices, data can be written electrically and read magnetically, or vice versa. This dual-functionality offers advantages over traditional memory technologies. For instance, electrically writing data is more energy-efficient, while magnetically reading it can be non-destructive to the stored information. nih.gov Research on other multiferroic materials has demonstrated the feasibility of creating four-state memory in a single device, significantly increasing storage density. researchgate.net
The development of multiferroic memory based on materials like MnYO3 could lead to devices that are not only more energy-efficient but also faster and more durable than current technologies. semanticscholar.orgresearchgate.net While research on MnYO3 for this specific application is still emerging, the principles established with other multiferroics, such as bismuth ferrite (B1171679) (BiFeO3) and hexaferrites, provide a strong foundation for its potential. researchgate.netiphy.ac.cn
Capacitors and Domain-Wall Nanoelectronics with MnYO3
The unique properties of domain walls in ferroic materials are giving rise to a new field of "domain-wall nanoelectronics," where the walls themselves, rather than the domains, act as the functional components of a device. aps.orgmdpi.com In multiferroic materials like YMnO3, a close relative of MnYO3, domain walls have been shown to possess distinct electronic properties compared to the surrounding domains.
Specifically, in YMnO3, the domain walls are found to be more resistive (less conducting) than the domains themselves. aps.orgmdpi.com This property is the opposite of what is observed in other multiferroics like BiFeO3, where domain walls are more conducting. aps.org This tunable conductivity at the nanoscale opens up possibilities for creating novel electronic components such as diodes, non-volatile memory, and tunnel junctions where the presence or absence of a domain wall defines the device's resistance state. mdpi.com
The high resistance of domain walls in materials like MnYO3 could also be exploited in the development of advanced capacitors. The ability to control the formation and density of these resistive domain walls could allow for the fine-tuning of the capacitive properties of the material. Furthermore, the study of domain wall dynamics, including their high-speed movement, suggests potential applications in high-frequency electronic devices. aps.org
Photoactive Materials for Photovoltaic and Photocatalytic Systems with MnYO3
Photoactive materials, which can absorb light and convert it into other forms of energy, are at the heart of solar cells and photocatalytic systems. researchgate.net The search for efficient and stable photoactive materials is a key research area for renewable energy and environmental remediation. Transition metal oxides, including those containing manganese and yttrium, are being explored for these applications due to their tunable electronic and optical properties.
Research has shown that doping materials with yttrium can enhance their photocatalytic efficacy. For instance, yttrium-doped magnesium ferrite nanoparticles have demonstrated a significant decrease in band gap and recombination rate, leading to improved photocatalytic performance under solar light. researchgate.net Similarly, incorporating yttrium into manganese oxide has been shown to narrow its band gap, which could enhance its ability to absorb light and generate charge carriers for photovoltaic or photocatalytic processes. nih.gov
While direct studies on the photovoltaic and photocatalytic properties of MnYO3 are limited, the findings from related materials suggest its potential. The ability to tune the band gap and electronic structure of MnYO3 through synthesis and doping could lead to its application in the degradation of pollutants or as a component in next-generation solar cells.
Advanced Battery Cathode Materials (e.g., Y-MnO2 for aqueous zinc-ion batteries)
Aqueous zinc-ion batteries (AZIBs) are emerging as a promising energy storage technology due to their inherent safety, low cost, and high theoretical capacity. mdpi.comnih.gov Manganese dioxide (MnO2) is a particularly attractive cathode material for AZIBs because of its high theoretical capacity and natural abundance. mdpi.comresearchgate.net However, the practical application of MnO2 cathodes has been hindered by issues such as structural instability and capacity decay during cycling. nih.gov
Recent research has demonstrated that incorporating yttrium into the MnO2 structure can significantly enhance its performance as a cathode material for AZIBs. nih.gov The pre-intercalation of yttrium ions (Y³⁺) into layered manganese oxide has been shown to regulate the electronic structure of the material, narrowing its band gap and boosting its electrochemical performance. nih.gov
The optimized Y-doped MnO2 (Y-MnO2) exhibits a range of improved properties compared to its undoped counterpart, as detailed in the table below.
| Property | Y-free MnO2 | Y-doped MnO2 (YMO) |
| Specific Capacity (at 0.5 A g⁻¹) | 152 mAh g⁻¹ | 212 mAh g⁻¹ |
| Rate Capability (at 8 A g⁻¹) | 61 mAh g⁻¹ | 94 mAh g⁻¹ |
| Charge-Transfer Resistance | 148 Ω | 79 Ω |
| Energy Density | 222 Wh kg⁻¹ | 309 Wh kg⁻¹ |
| Cyclic Stability (after 3000 cycles) | 52 mAh g⁻¹ | 94 mAh g⁻¹ |
| Data sourced from research on yttrium-preintercalated layered manganese oxide for aqueous zinc-ion batteries. nih.gov |
These improvements are attributed to the enhanced structural stability and improved mass transfer kinetics resulting from the yttrium doping. In-situ studies have revealed that the presence of Y³⁺ ions endows the MnO2 with remarkable electrochemical reversibility during the charge and discharge processes. nih.gov This work highlights the significant potential of yttrium-manganese oxides, including MnYO3, as advanced cathode materials for next-generation aqueous batteries.
Catalytic Applications of Transition Metal Oxides, including MnYO3
Transition metal oxides are widely used as catalysts in a vast array of chemical reactions due to their variable oxidation states, ability to form stable complexes, and surface activity. byjus.com The catalytic properties of these materials are crucial for numerous industrial processes, from the production of chemicals to environmental catalysis.
Manganese oxides, in particular, are known for their catalytic activity in various oxidation and reduction reactions. The ability of manganese to exist in multiple oxidation states (e.g., +2, +3, +4, +7) allows it to participate in diverse catalytic cycles. byjus.com Similarly, yttrium oxides have been investigated for their catalytic properties, and their combination with other transition metals can lead to synergistic effects.
While the specific catalytic applications of MnYO3 are still an emerging area of research, its composition suggests potential in several areas. The presence of both manganese and yttrium could lead to unique catalytic sites with tailored electronic and geometric properties. Potential applications could include oxidation catalysis, for example, in the abatement of volatile organic compounds, or as a catalyst support. The synthesis of MnYO3 with high surface area and controlled morphology will be key to unlocking its catalytic potential. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
